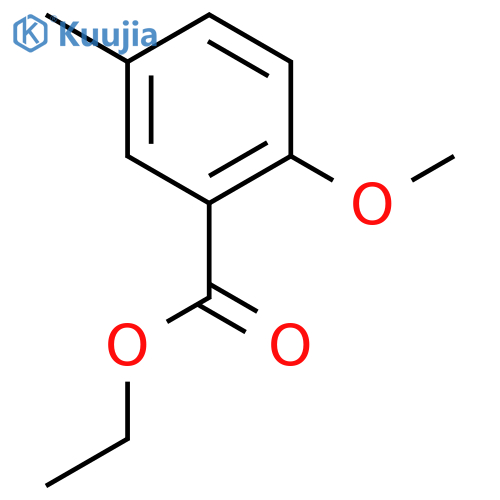

Cas no 1071141-41-7 (Ethyl 2-methoxy-5-methylbenzoate)

1071141-41-7 structure

商品名:Ethyl 2-methoxy-5-methylbenzoate

Ethyl 2-methoxy-5-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-methoxy-5-methylbenzoate

- MFCD11555063

- DTXSID20733989

- AKOS009165666

- 1071141-41-7

- 2-Methoxy-5-methylbenzoic acid ethyl ester

- 2-Methoxy-5-methylbenzoic acid ethyl ester, 97%

- Ethyl2-methoxy-5-methylbenzoate

- SCHEMBL2096332

-

- インチ: InChI=1S/C11H14O3/c1-4-14-11(12)9-7-8(2)5-6-10(9)13-3/h5-7H,4H2,1-3H3

- InChIKey: KKPYTXSVVBXILZ-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=C(C=CC(=C1)C)OC

計算された属性

- せいみつぶんしりょう: 194.094294304g/mol

- どういたいしつりょう: 194.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 35.5Ų

Ethyl 2-methoxy-5-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019094030-1g |

Ethyl 2-methoxy-5-methylbenzoate |

1071141-41-7 | 95% | 1g |

$883.20 | 2023-09-04 | |

| A2B Chem LLC | AI07086-5g |

Ethyl 2-methoxy-5-methylbenzoate |

1071141-41-7 | 97% | 5g |

$2523.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657292-5g |

Ethyl 2-methoxy-5-methylbenzoate |

1071141-41-7 | 98% | 5g |

¥28591.00 | 2024-08-09 | |

| abcr | AB570288-1g |

2-Methoxy-5-methylbenzoic acid ethyl ester, 97%; . |

1071141-41-7 | 97% | 1g |

€1338.30 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657292-1g |

Ethyl 2-methoxy-5-methylbenzoate |

1071141-41-7 | 98% | 1g |

¥10201.00 | 2024-08-09 | |

| A2B Chem LLC | AI07086-1g |

Ethyl 2-methoxy-5-methylbenzoate |

1071141-41-7 | 97% | 1g |

$993.00 | 2024-04-20 |

Ethyl 2-methoxy-5-methylbenzoate 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

1071141-41-7 (Ethyl 2-methoxy-5-methylbenzoate) 関連製品

- 5446-02-6(Methyl 4-methoxysalicylate)

- 552-94-3(Salsalate)

- 606-45-1(Methyl 2-methoxybenzoate)

- 10268-71-0(Phenyl 2-methoxybenzoate)

- 22955-73-3(Dimethyl 4-methoxyisophthalate)

- 118-58-1(Benzyl salicylate)

- 118-55-8(Phenyl salicylate)

- 2065-27-2(Methyl 2,6-dimethoxybenzoate)

- 3686-55-3(Methyl 2-ethoxybenzoate)

- 6520-83-8(Ethyl 2-methoxy-6-methylbenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1071141-41-7)Ethyl 2-methoxy-5-methylbenzoate

清らかである:99%

はかる:5g

価格 ($):455